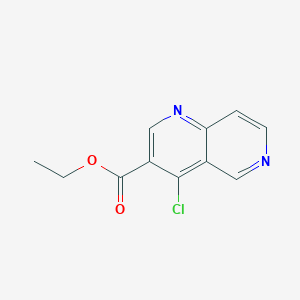

Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate

Descripción general

Descripción

Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate is a chemical compound with the molecular formula C11H9ClN2O2. It belongs to the class of naphthyridines, which are heterocyclic compounds containing a fused ring system of two pyridine rings.

Métodos De Preparación

The synthesis of ethyl 4-chloro-1,6-naphthyridine-3-carboxylate typically involves the reaction of 4-chloro-1,6-naphthyridine-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with ethanol to form the ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

Substitution Reactions

The chloro group at position 4 undergoes nucleophilic aromatic substitution , facilitated by the electron-withdrawing effect of the ester group at position 3. This reaction typically occurs under basic conditions with alkyl halides or amines.

Hydrolysis Reactions

The ethyl ester group can hydrolyze to form the corresponding carboxylic acid under acidic or basic conditions.

| Type | Conditions | Product |

|---|---|---|

| Acidic hydrolysis | HCl/ethanol reflux | 4-Chloro-1,6-naphthyridine-3-carboxylic acid |

| Basic hydrolysis | Aqueous NaOH/ethanol | Sodium salt of the carboxylic acid |

Oxidation/Reduction

The dihydroquinolone core can undergo oxidation to form quinolone derivatives, while reduction may generate tetrahydro-1,6-naphthyridine derivatives.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Heck) can functionalize the naphthyridine core, though specific conditions are not detailed in the literature.

Condensation Reactions

The Friedländer synthesis is a key method for constructing naphthyridine derivatives, involving the reaction of aromatic aldehydes with ketones or amines.

Analytical Monitoring

Reactions are typically monitored using:

-

TLC : To track reaction

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antimicrobial Activity

Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate has been studied for its antimicrobial properties. Research indicates that it may inhibit bacterial growth by interacting with specific molecular targets within bacterial cells. This interaction can disrupt essential biochemical pathways, leading to cell death or growth inhibition.

2. Anticancer Potential

The compound has shown promise in cancer research as a potential therapeutic agent. Studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in tumor growth and proliferation. Its ability to modulate biological processes relevant to cancer treatment makes it a candidate for further investigation in drug development targeting various cancers .

3. Enzyme Inhibition

Research has highlighted the compound's role as an enzyme inhibitor, particularly in pathways related to metabolic processes. By binding to specific enzymes, this compound can alter enzymatic activity, which may be beneficial in treating diseases where enzyme regulation is crucial .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of this compound against Klebsiella pneumoniae, the compound demonstrated significant inhibitory effects at various concentrations. The study concluded that the compound could be developed further as an antibacterial agent due to its effectiveness in vitro .

Case Study 2: Cancer Cell Proliferation

A research article focused on the anticancer properties of this compound reported that the compound inhibited the proliferation of several cancer cell lines. The mechanism was attributed to its ability to interfere with cell signaling pathways critical for tumor growth .

Mecanismo De Acción

The mechanism of action of ethyl 4-chloro-1,6-naphthyridine-3-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include inhibition of key enzymes or interference with DNA replication in the case of anticancer agents .

Comparación Con Compuestos Similares

Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives such as:

- Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate

- Ethyl 6-chloro-1,5-naphthyridine-3-carboxylate

- Ethyl 4-chloro-1,8-naphthyridine-3-carboxylate

These compounds share similar core structures but differ in the position of the chlorine atom or the arrangement of the pyridine rings. The unique positioning of the chlorine atom in this compound may confer distinct chemical reactivity and biological activity, making it a valuable compound for specific applications .

Actividad Biológica

Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula and belongs to the naphthyridine class of heterocyclic compounds. The synthesis typically involves the reaction of 4-chloro-1,6-naphthyridine-3-carboxylic acid with ethanol in the presence of a dehydrating agent like thionyl chloride.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Various studies have evaluated its derivatives against a range of pathogens:

- Minimum Inhibitory Concentration (MIC) values for derivatives have been reported as low as , indicating strong activity against Staphylococcus aureus and other resistant strains .

- A study highlighted that certain naphthyridine derivatives exhibited selective antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa, showing effectiveness comparable to standard antibiotics .

Anticancer Activity

The compound and its derivatives have been investigated for their anticancer properties:

- Mechanism of Action : this compound may exert its effects by inhibiting key enzymes involved in cancer cell proliferation or interfering with DNA replication processes. This is particularly relevant in the context of its derivatives which have shown cytotoxic effects against various cancer cell lines .

- Case Study : One study demonstrated that naphthyridine derivatives could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways such as PI3K/AKT .

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

| Compound | Pathogen Tested | MIC () | Activity Type |

|---|---|---|---|

| 4a | Staphylococcus aureus | 0.22 | Bactericidal |

| 5a | E. coli | 0.30 | Bactericidal |

| 7b | Pseudomonas aeruginosa | 0.25 | Bactericidal |

| 10 | Bacillus subtilis | 0.15 | Bactericidal |

Table 2: Anticancer Activity of Naphthyridine Derivatives

| Compound | Cancer Cell Line | IC50 () | Mechanism |

|---|---|---|---|

| Aaptamine | H1299 | 10.47 | Apoptosis |

| Aaptamine | A549 | 15.03 | Cell Cycle Arrest |

| Aaptamine | HeLa | 12.50 | DNA Intercalation |

Propiedades

IUPAC Name |

ethyl 4-chloro-1,6-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)8-6-14-9-3-4-13-5-7(9)10(8)12/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZSJFNERBAGDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CN=CC2=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.